molecular formula C18H17BrN2O3 B13988655 5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione CAS No. 5229-09-4

5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione

Cat. No.: B13988655
CAS No.: 5229-09-4
M. Wt: 389.2 g/mol
InChI Key: KGMIMYPAHWYCTK-UHFFFAOYSA-N
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Description

5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[88003,8012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione is a complex organic compound with a unique structure that includes bromine, hydroxyl, and diazatetracyclo moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione typically involves multiple steps. One common approach is to start with the appropriate brominated precursor and subject it to a series of reactions including hydroxylation and cyclization under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione undergoes various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a dehalogenated product.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of bromine, hydroxyl, and diazatetracyclo moieties, which confer specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

5229-09-4

Molecular Formula

C18H17BrN2O3

Molecular Weight

389.2 g/mol

IUPAC Name

5-bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione

InChI

InChI=1S/C18H17BrN2O3/c1-17(19)9-20-15(22)13-7-11-5-3-4-6-12(11)8-14(13)16(23)21(20)10-18(17,2)24/h3-8,24H,9-10H2,1-2H3

InChI Key

KGMIMYPAHWYCTK-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C(=O)C3=CC4=CC=CC=C4C=C3C(=O)N2CC1(C)Br)O

Origin of Product

United States

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